N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid
Beschreibung
BenchChem offers high-quality N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHTWMSZVZTEEL-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid molecular weight
An In-depth Technical Guide to N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic Acid: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid. We will delve into its core physicochemical properties, with a detailed analysis of its molecular weight, provide validated protocols for its synthesis and purification, and explore its critical role in modern Solid-Phase Peptide Synthesis (SPPS).
Foundational Concepts: Structure and Significance
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is a non-standard amino acid derivative that has become an invaluable tool in peptide chemistry and pharmaceutical research.[1][2] Its structure is unique, incorporating a beta-amino acid backbone with a hydroxyl group at the alpha-position and a leucine-like isobutyl side chain. The defining feature for its application in synthesis is the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group.[1]
The Fmoc group is a base-labile protecting group, which is central to the widely adopted Fmoc/tBu strategy for SPPS.[3] Its stability in acidic conditions and clean removal with a mild base (typically piperidine) allows for the selective deprotection of the alpha-amino group without compromising acid-labile side-chain protecting groups, a principle known as "orthogonality".[3] This feature makes compounds like N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid highly sought after for creating modified peptides with enhanced biological activity, stability, or novel structural properties.[1][4]
Caption: Chemical structure of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid.
Physicochemical and Spectroscopic Data
Accurate characterization begins with fundamental physicochemical data. The molecular weight is a cornerstone property, essential for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry.
Molecular Weight Determination
There has been some discrepancy in literature and catalog values for this compound. Based on its molecular formula, C₂₂H₂₅NO₅ , the definitive molecular weight is calculated as follows:
-
(22 x Atomic Mass of Carbon) = 22 x 12.011 = 264.242
-
(25 x Atomic Mass of Hydrogen) = 25 x 1.008 = 25.200
-
(1 x Atomic Mass of Nitrogen) = 1 x 14.007 = 14.007
-
(5 x Atomic Mass of Oxygen) = 5 x 15.999 = 79.995
-
Total Molecular Weight = 383.444 g/mol
Values approximating 383.44 g/mol are considered correct.[5][6] The value of 277.36 g/mol cited in some databases appears to be erroneous, potentially a data entry error or referring to a different chemical entity.[1]
Summary of Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 383.44 g/mol | [5][6][7] |
| Molecular Formula | C₂₂H₂₅NO₅ | [1][5][6] |
| CAS Number | 361161-57-1 | [1][5][6] |
| Appearance | White to off-white powder/crystals | [1][2] |
| Purity (Typical) | ≥ 95% (by HPLC) | [1] |
| Storage Conditions | 0 - 8 °C, desiccated | [1] |
| Optical Rotation | [α]²⁵/D = -11 ± 1º (c=1, DMF) or -17 ± 1º (c=1, MeOH) | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid involves the selective protection of the amino group of the parent amino acid. The following protocol is a robust method adapted from standard procedures for Fmoc protection.[8][9][10]
Experimental Rationale
The core of this synthesis is the reaction between the free amine of the amino acid and an activated Fmoc derivative, typically N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed in a mixed aqueous-organic solvent system. The organic solvent (e.g., acetone or dioxane) solubilizes the Fmoc-OSu, while the aqueous phase, buffered to a mild alkaline pH (8.5-9.5) with a base like sodium bicarbonate or sodium carbonate, deprotonates the amino group, rendering it nucleophilic for attack on the Fmoc-OSu. This pH is a critical compromise: high enough to activate the amine, but not so high as to cause significant hydrolysis of the Fmoc-OSu or racemization.
Caption: Workflow for the N-Fmoc protection of an amino acid.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 equivalent of (2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid in a 1:1 mixture of 10% aqueous sodium carbonate and acetone. Cool the solution to 0°C in an ice bath with gentle stirring.
-
Reagent Preparation: In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in acetone.
-
Reaction: Add the Fmoc-OSu solution dropwise to the stirred amino acid solution over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Incubation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the acetone.
-
Aqueous Work-up: Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash the solution twice with diethyl ether to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of cold 1M HCl. A white precipitate of the N-Fmoc protected amino acid should form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold, deionized water until the washings are at a neutral pH.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane.[10]
-
Drying: Dry the purified white solid under high vacuum over P₂O₅ to yield the final product.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based SPPS.[1] Its incorporation into a peptide sequence follows a well-established cyclical process.[11]
The SPPS Cycle: A Self-Validating System
Each step in the SPPS cycle is designed to be driven to completion, and qualitative tests (like the Kaiser test for primary amines) can be used at key points to validate the success of a step before proceeding.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. AB390668 | CAS 361161-57-1 – abcr Gute Chemie [abcr.com]
- 6. scbt.com [scbt.com]
- 7. molbase.com [molbase.com]
- 8. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 11. chem.uci.edu [chem.uci.edu]
The Statine Scaffold: From Pepstatin to Blockbuster Protease Inhibitors
Topic: Discovery and History of Statine Analogues Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Disambiguation Note
Critical Distinction: This guide focuses on Statine (
Executive Summary: The Power of Transition-State Mimicry
The discovery of statine represents a watershed moment in rational drug design. Unlike serendipitous small-molecule screening, the study of statine provided the structural blueprint for transition-state analogues (TSAs) . By mimicking the high-energy tetrahedral intermediate of peptide bond hydrolysis, statine-based inhibitors achieve sub-nanomolar affinity for aspartic proteases. This scaffold catalyzed the development of the first generation of HIV protease inhibitors, fundamentally altering the trajectory of the AIDS epidemic, and continues to drive research into BACE1 inhibitors for Alzheimer’s disease and plasmepsin inhibitors for malaria.
The Progenitor: Pepstatin and the Umezawa Discovery
Isolation and Characterization
In 1970, Hamao Umezawa and colleagues at the Institute of Microbial Chemistry (Tokyo) isolated a potent pepsin inhibitor from the culture filtrate of Streptomyces testaceus. They named it Pepstatin A .
Initial structural analysis revealed a hexapeptide containing two residues of an unknown amino acid. Through chemical degradation and mass spectrometry, this residue was identified as a
Structure of Pepstatin A: Isovaleryl-Val-Val-Sta-Ala-Sta[1]
The Structural Anomaly
Statine differs from standard amino acids by two carbons in the backbone, creating a longer chain that positions a central hydroxyl group specifically to interact with the catalytic aspartates of the protease.
| Feature | Standard Amino Acid ( | Statine ( |
| Backbone Length | 3 atoms (N-C | 5 atoms (N-C |
| Key Functional Group | Side chain (R) | |
| Chirality | Single center (L/S) | Two centers ( |
Mechanistic Basis: The Tetrahedral Intermediate
The efficacy of statine lies in its ability to deceive the enzyme. Aspartic proteases (Pepsin, Renin, HIV Protease, Cathepsin D) operate via a catalytic dyad of two aspartic acid residues.
The Catalytic Mechanism vs. Inhibition
-
Normal Hydrolysis: Water attacks the scissile amide bond, forming a transient, high-energy tetrahedral intermediate .
-
Statine Inhibition: The
-hydroxyl group of statine mimics the oxygen of the tetrahedral intermediate. However, the non-cleavable carbon backbone prevents the collapse of the intermediate. The enzyme is "frozen" in the transition state.
Visualization of Mechanism
The following diagram illustrates the structural comparison between the natural substrate transition state and the statine inhibitor.
Caption: Comparison of the transient tetrahedral intermediate in peptide hydrolysis vs. the stable Statine-Enzyme complex.
Synthetic Evolution: From Renin to HIV
The discovery of Statine triggered a "gold rush" in peptidomimetic chemistry.
The Renin Failure and Lessons Learned
In the 1980s, the primary target was Renin (for hypertension). Researchers replaced the scissile bond of angiotensinogen with statine.
-
Result: Potent inhibitors in vitro (nanomolar
). -
Failure: Poor oral bioavailability and rapid biliary excretion due to the peptide-like nature and high molecular weight.
-
Legacy: Established the synthetic routes for statine analogues (e.g., Norstatine, Cyclostatine).
The HIV Protease Breakthrough
When HIV Protease was identified as an aspartic protease in 1989, the "Renin playbook" was reopened.
-
The Pivot: Chemists realized that the statine unit (
) could be modified to hydroxyethylamine or hydroxyethylene isosteres to reduce peptidic character and improve stability. -
Key Drug: Saquinavir (Roche, 1995).[2] The first HIV protease inhibitor.[2][3][4][5] It contains a hydroxyethylamine core, a direct structural descendant of the statine scaffold.
Modern Frontiers: BACE1 and Plasmepsins
-
BACE1 (Alzheimer's):
-Secretase is an aspartic protease. Statine-based inhibitors (e.g., OM99-2) were the first tools to validate BACE1 as a target, though blood-brain barrier penetration remains a challenge. -
Plasmepsins (Malaria): Plasmodium falciparum uses plasmepsins to degrade hemoglobin. Statine analogues are currently being explored as potent antimalarials.
Technical Protocol: Stereoselective Synthesis of N-Boc-Statine
Objective: Synthesis of
Retrosynthetic Analysis
-
Precursor: N-Boc-L-Leucine (provides the S-configuration at C4 and the isobutyl side chain).
-
Key Step: Aldol condensation or reduction of a
-keto ester.
Step-by-Step Methodology
-
Activation:
-
C-C Bond Formation (Meldrum's Acid Route):
-
Add Meldrum's acid (11 mmol) to the reaction mixture.
-
Reflux for 2 hours.
-
Validation: TLC should show consumption of starting material.
-
Workup with 5% KHSO4 to yield the acyl-Meldrum's acid intermediate.
-
-
Cyclization/Reduction (The Stereoselective Step):
-
Reflux the intermediate in EtOAc to form the
-keto ester (decarboxylation). -
Reduction: Dissolve in MeOH/THF. Add
at -78°C. -
Critical Note: Standard
reduction yields a mixture of diastereomers (3S/3R). For high diastereoselectivity ( anti/syn), use in EtOH at -78°C.
-
-
Hydrolysis:
-
Treat the resulting ester with LiOH (1M) in THF/Water.
-
Acidify to pH 3. Extract with EtOAc.
-
Result:
-N-Boc-Statine.
-
Experimental Validation: FRET-Based Enzymatic Assay
Objective: Determine the
Reagents
-
Enzyme: Recombinant BACE1 (10 nM final).
-
Substrate: Fluorogenic peptide (e.g., MCA-SEVNLDAEFK-DNP).
-
Donor: MCA (7-Methoxycoumarin-4-yl).
-
Quencher: DNP (2,4-Dinitrophenyl).
-
-
Buffer: 50 mM Sodium Acetate, pH 4.5 (mimics the acidic endosome environment required for aspartic protease activity).
Workflow
-
Preparation: Dilute statine analogues in DMSO (serial dilutions).
-
Incubation: Mix 10
L of inhibitor + 80 L of Enzyme solution in a black 96-well plate. Incubate for 15 mins at 25°C to allow equilibrium binding. -
Initiation: Add 10
L of Substrate (10 M final). -
Measurement: Monitor fluorescence continuously for 20 mins.
-
Analysis: Plot Initial Velocity (
) vs. Log[Inhibitor]. Fit to the sigmoidal dose-response equation (Hill slope) to calculate .
Evolution of Statine Analogues (Diagram)
Caption: The developmental timeline of statine analogues from natural product isolation to clinical application.[9]
References
-
Umezawa, H., et al. (1970). "Pepstatin, a new pepsin inhibitor produced by Actinomycetes."[1][13][14] The Journal of Antibiotics. Link
-
Marciniszyn, J., et al. (1976). "Mode of inhibition of acid proteases by pepstatin."[1][13] Journal of Biological Chemistry. Link
-
Rich, D. H. (1985). "Pepstatin-derived inhibitors of aspartic proteinases. A new class of transition-state analogues." Journal of Medicinal Chemistry. Link
-
Roberts, N. A., et al. (1990). "Rational design of peptide-based HIV proteinase inhibitors." Science. Link
-
Ghosh, A. K., et al. (2008). "Structure-based design: potent inhibitors of human brain memapsin 2 (beta-secretase)." Journal of Medicinal Chemistry. Link
Sources
- 1. Pepstatin - Wikipedia [en.wikipedia.org]
- 2. The History of HIV Protease Inhibitors [theinventors.org]
- 3. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Protease: Historical Perspective and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Mechanism of action of aspartic proteinases: application of transition-state analogue theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 9. Molecular Mechanisms Underlying the Effects of Statins in the Central Nervous System [mdpi.com]
- 10. jchemrev.com [jchemrev.com]
- 11. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 12. Synthesis and SAR of bis-statine based peptides as BACE 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Statine - Wikipedia [en.wikipedia.org]
- 14. Pepstatin, a new pepsin inhibitor produced by Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Significance of Hydroxy Amino Acids in Peptides: A Technical Guide
Executive Summary
This technical guide examines the critical role of hydroxy amino acids—specifically hydroxyproline (Hyp), hydroxylysine (Hyl), and
Molecular Architecture & Stereoelectronic Control
The biological utility of hydroxy amino acids stems from their ability to enforce specific conformational preferences through the gauche effect and stereoelectronic interactions .
Hydroxyproline (Hyp) and Collagen Stability
The most abundant hydroxy amino acid, 4-hydroxyproline (4-Hyp), is essential for the thermal stability of the collagen triple helix.[1][2]
-
Mechanism: The electronegative hydroxyl group on the
-carbon induces an electron-withdrawing effect (inductive effect). In -4-hydroxyproline, this favors the C -exo pucker of the pyrrolidine ring. -
Consequence: This puckering pre-organizes the
and torsion angles to values ideal for the polyproline II (PPII) helix ( ), significantly increasing the melting temperature ( ) of the collagen triple helix compared to non-hydroxylated variants. -
Contrast: Isomers like 3-hydroxyproline can destabilize the helix if placed in the wrong position (e.g., Yaa position of the Gly-Xaa-Yaa repeat) due to steric clashes or unfavorable ring puckering.[2]
Hydroxylysine (Hyl) and Cross-Linking
Hydroxylysine, generated by lysyl hydroxylases, serves two primary functions:
-
Glycosylation Site: The hydroxyl group acts as an attachment point for galactose and glucose residues (O-linked glycosylation).
-
Cross-Linking: Oxidative deamination of Hyl by lysyl oxidase produces hydroxyallysine, which forms stable intermolecular cross-links (e.g., pyridinoline) essential for the tensile strength of bone and cartilage.
Table 1: Comparative Physicochemical Properties
| Amino Acid | Modification Site | Stereochemistry | Primary Biological Role | Effect on Peptide Backbone |
| Proline (Pro) | None | L-isomer | Structural rigidity | Restricted |
| 4-Hydroxyproline (Hyp) | Collagen stability; HIF signaling | Favors trans peptide bond; stabilizes PPII helix | ||
| 3-Hydroxyproline | Specialized collagen types | Can destabilize triple helix depending on position | ||
| 5-Hydroxylysine (Hyl) | Cross-linking; Glycosylation | Provides reactive handle for intermolecular bonding |
The Signaling Nexus: Oxygen Sensing via Hydroxylation
The most profound example of hydroxy amino acids functioning as a signaling switch is the regulation of Hypoxia-Inducible Factor 1
Mechanism of Action
-
Enzymes: Prolyl Hydroxylase Domain proteins (PHD1-3).
-
Reaction: PHDs require molecular oxygen (
), iron ( ), and -ketoglutarate to hydroxylate specific proline residues (Pro402 and Pro564) on HIF-1 . -
Outcome:
-
Normoxia: Hydroxylated HIF-1
is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein (an E3 ubiquitin ligase component), leading to ubiquitination and proteasomal degradation.[3][4][5] -
Hypoxia: Lack of
prevents hydroxylation. HIF-1 stabilizes, translocates to the nucleus, dimerizes with HIF-1 , and activates angiogenic genes (VEGF, EPO).
-
Diagram 1: HIF-1 Regulation Pathway
Caption: Under normoxia, PHD enzymes hydroxylate HIF-1
Synthetic & Analytical Workflows[6][7][8]
Integrating hydroxy amino acids into therapeutic peptides requires precise synthetic control and robust analytical validation.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Challenge: The free hydroxyl group can undergo O-acylation during coupling or dehydration under acidic conditions. Solution: Use of protected building blocks, typically Fmoc-Hyp(tBu)-OH or Fmoc-Hyl(Boc)2-OH.
Step-by-Step Protocol:
-
Resin Selection: Use Rink Amide (for amides) or Wang resin (for acids).[6] Loading: 0.3–0.6 mmol/g.
-
Swelling: DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2
5 min). Wash with DMF ( ). -
Coupling (Hydroxy-AA):
-
Reagents: 4 eq. Fmoc-Hyp(tBu)-OH, 3.9 eq. HATU (or DIC/Oxyma), 8 eq. DIPEA.
-
Time: 45–60 min at room temperature.
-
Note: Double coupling is recommended for steric bulk.
-
-
Cleavage:
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Time: 2–3 hours. The t-butyl ether protecting group on Hyp is acid-labile and removed simultaneously.
-
-
Precipitation: Cold diethyl ether.
Mass Spectrometry Detection
Differentiating Pro from Hyp is critical in proteomics and QC.
-
Mass Shift: Hydroxylation adds +15.9949 Da .[7]
-
Diagnostic Ions: Fragmentation of Hyp generates a characteristic immonium ion at m/z 86.06 .[8][7]
-
Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 for separating isomeric forms (e.g., 3-Hyp vs. 4-Hyp) due to the increased polarity of the hydroxyl group.
Diagram 2: Integrated Synthesis & Analysis Workflow
Caption: Workflow from rational design to analytical validation. HILIC chromatography is preferred for resolving hydroxylated isomers.
Therapeutic Applications
Stability Enhancement
Incorporating hydroxyproline into peptide drugs can extend plasma half-life. The electronegative hydroxyl group alters the electronic density of the peptide bond, making it less susceptible to enzymatic hydrolysis by specific proteases.
-
Case Study: Telavancin , a lipoglycopeptide antibiotic, utilizes hydroxy amino acids to rigidify its core structure, enhancing binding affinity to the bacterial cell wall precursors.
Peptidomimetics & Drug Design[11]
-
HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs): Drugs like Roxadustat mimic the 2-oxoglutarate cofactor state, preventing Hyp formation on HIF-1
. This tricks the body into a "hypoxic" state, stimulating erythropoietin production to treat anemia. -
Toxin Scaffolds: Naturally occurring toxins (e.g., Conotoxins) often contain post-translationally modified hydroxy amino acids that are critical for their potency and selectivity against ion channels.
References
-
Drink Harlo. (n.d.). Hydroxyproline: Stabilizing Collagen's Triple Helix for Robust Tissues.[9] Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability. Retrieved from [Link]
-
Cusabio. (n.d.). HIF-1 signaling pathway.[4][5][10] Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases. Curr Protein Pept Sci. Retrieved from [Link]
-
ResearchGate. (2019). Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation. Retrieved from [Link]
-
MDPI. (2025). Computational Design and Therapeutic Applications of Peptide-Based Drugs. Int. J. Mol. Sci.. Retrieved from [Link][11]
-
eLife Sciences. (2025). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 8. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry | bioRxiv [biorxiv.org]
- 9. drinkharlo.com [drinkharlo.com]
- 10. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Precision Synthesis of Bioactive Neuropeptides
Topic: Precision Synthesis of Neuropeptides for Neuroscience Research Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Scientists
Overcoming Aggregation and PTM Challenges in Fmoc-SPPS
Abstract
Neuropeptides (e.g., Oxytocin, Substance P, Neuropeptide Y) are critical signaling molecules in the central nervous system, often acting via G-protein-coupled receptors (GPCRs).[1][2] Unlike recombinant protein expression, chemical synthesis allows for the incorporation of unnatural amino acids, D-isomers for proteolytic stability, and precise post-translational modifications (PTMs) such as C-terminal amidation. However, neuropeptide synthesis is frequently plagued by
Part 1: Strategic Planning & Resin Selection
The "First Choice" Fallacy: Many researchers default to Wang resin, but for neuropeptides, this is often a critical error.
1. C-Terminal Amidation is Non-Negotiable
Most bioactive neuropeptides (e.g., NPY, Vasopressin) require a C-terminal amide (–CONH
2. The Aggregation Problem
Neuropeptides often contain hydrophobic domains that self-associate on-resin via interchain hydrogen bonds (forming
-
Solution: Pseudoproline (Psi-Pro) Dipeptides .
-
Mechanism:[5][6][7][8][9] These are dipeptides where Ser, Thr, or Cys are reversibly protected as an oxazolidine or thiazolidine ring.[1][5][6] This structure mimics Proline, introducing a "kink" in the backbone that physically disrupts
-sheet formation [1].[5][6] -
Placement: Insert a Psi-Pro unit every 6–8 residues in hydrophobic regions.
-
Part 2: Core Protocol – Optimized Fmoc-SPPS
Objective: Synthesis of a generic aggregation-prone neuropeptide (e.g., Neuropeptide Y analog).
Materials
-
Resin: Rink Amide MBHA (Loading: 0.3–0.5 mmol/g). Low loading reduces aggregation.[10]
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Safer and more efficient than HOBt/HATU for standard cycles.
-
Deprotection: 20% Piperidine in DMF + 0.1M Oxyma (prevents aspartimide formation).
-
Solvent: DMF (Main); NMP (for difficult couplings).
Step-by-Step Workflow
1. Resin Swelling
-
Weigh resin and swell in DCM for 30 mins, then wash with DMF (
).[9] -
Why: Polystyrene beads shrink in DMF; DCM opens the matrix for the first coupling.
2. Fmoc Deprotection
-
Treat resin with 20% Piperidine/DMF (
min).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Wash with DMF (
) to remove piperidine (trace base causes racemization in the next step).
3. Amino Acid Activation & Coupling
-
Dissolve Fmoc-AA (5 eq) and Oxyma (5 eq) in minimal DMF.
-
Add DIC (5 eq) and pre-activate for 2 mins.
-
Add to resin.[3][9][11][12][13] Shake/Vortex for 60 mins at Room Temp (or 75°C for microwave systems).
-
Validation: Perform a Kaiser Test (Ninhydrin).
-
Blue beads = Incomplete coupling (Repeat step).
-
Colorless beads = Complete coupling.
-
4. Capping (Optional but Recommended)
-
After a difficult coupling, treat with Acetic Anhydride/Pyridine/DMF.
-
Why: Acetylates unreacted amines, terminating "deletion sequences" so they are easier to purify away from the full-length product later.
5. Cleavage & Global Deprotection
-
Cocktail K (Standard): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).
-
Critical:EDT (Ethanedithiol) is mandatory if the sequence contains Met, Cys, or Trp. It scavenges reactive carbocations that would otherwise permanently alkylate these side chains [2].
-
Incubate 2–3 hours. Precipitate filtrate in ice-cold Diethyl Ether.
Part 3: Visualization of Logic Flow
The following diagram illustrates the decision matrix for handling "difficult" sequences during the synthesis of neuropeptides.
Caption: Decision tree for optimizing synthesis conditions based on sequence hydrophobicity and Cysteine content.
Part 4: Advanced Protocol – Disulfide Cyclization (Oxytocin Model)
Many neuropeptides (e.g., Oxytocin, Somatostatin) are cyclic. Random air oxidation is slow and yields are poor due to polymerization.
Method: Iodine-Mediated Oxidative Folding This method allows for rapid, on-resin or solution-phase cyclization of Cys(Acm)-protected peptides.
-
Synthesis: Use Fmoc-Cys(Acm)-OH instead of Fmoc-Cys(Trt)-OH. The Acm group is stable to standard TFA cleavage.
-
Cleavage: Cleave peptide from resin using standard cocktail. The linear peptide now has Acm-protected cysteines. Purify by HPLC.
-
Cyclization Reaction:
-
Quenching (Critical):
-
Add 1M Ascorbic Acid (Vitamin C) dropwise until the solution turns colorless.
-
Why: Excess iodine will iodinate Tyrosine residues (common in neuropeptides) if not quenched immediately.
-
-
Final Polish: Re-purify the cyclic peptide by RP-HPLC.
Part 5: Quality Control & Data Presentation
Table 1: Troubleshooting Common Synthesis Failures
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Deletion Sequences | Switch to NMP solvent; Insert Pseudoprolines ; Use Microwave heating (75°C). | |
| Racemization (Cys/His) | High temperature or base exposure. | Use Oxyma/DIC (no base); Limit His coupling temp to 50°C; Use Trt-protected His. |
| +96 Da Mass Shift | Trifluoroacetylation of N-terminus. | Avoid capping after final deprotection; Ensure thorough drying of resin before cleavage. |
| +56 Da Mass Shift | t-Butyl alkylation of Trp/Cys. | Scavengers were insufficient. Use EDT or DODT in cleavage cocktail. |
References
-
Wöhr, T., & Mutter, M. (1995).[6] Pseudo-prolines: powerful tools in peptide synthesis.[5][12][15] Journal of the American Chemical Society.
-
Albericio, F. (2000). Solid-phase synthesis of difficult peptide sequences. Biopolymers.
-
Kamber, B., et al. (1980).[16] Iodine oxidation of S-trityl- and S-acetamidomethyl-cysteine-peptides. Helvetica Chimica Acta.
-
BenchChem Technical Support. (2025). Preventing Peptide Aggregation in Sequences Containing Serine.[5][12][15]
Sources
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lab.rockefeller.edu [lab.rockefeller.edu]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chempep.com [chempep.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pseudoproline - Wikipedia [en.wikipedia.org]
- 16. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to diminished peptide yield and purity. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to make informed decisions and effectively troubleshoot your syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for ensuring a high-yield peptide synthesis?
While SPPS is a multifactorial process, the quality of the primary solvent, N,N-Dimethylformamide (DMF), is paramount. DMF must be amine-free to prevent premature Fmoc deprotection and other side reactions. Always use high-purity, dedicated SPPS-grade DMF or treat it with an amine-scavenging resin before use.[1]
Q2: How do I choose the right resin for my peptide?
The choice of resin dictates the C-terminal functionality of your final peptide and can significantly impact synthesis efficiency.[2][3]
-
For a C-terminal amide: Use Rink Amide or Sieber amide resin.[1][4] Rink Amide is robust and cleaved with concentrated TFA, while Sieber resin allows for cleavage under milder acidic conditions, useful for sensitive peptides.[4]
-
For a C-terminal carboxylic acid: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are common choices.[1][4] 2-CTC resin is particularly advantageous as it allows for cleavage of the fully protected peptide under very mild acidic conditions, minimizing side reactions.[2][4]
-
For long or "difficult" peptides: Consider a low-substitution resin (0.1-0.4 mmol/g) to minimize peptide chain aggregation.[2] Polyethylene glycol (PEG) grafted resins (e.g., TentaGel) can also improve solvation and reaction kinetics for challenging sequences.[2][3]
Q3: My final yield is very low. What's the first diagnostic step?
The first step is to determine whether the issue lies with the on-resin synthesis or the final cleavage/work-up procedure.[5][6] Perform a test cleavage on a small aliquot of your peptide-resin (10-20 mg). Analyze the resulting solution by mass spectrometry (MS).
-
If the target mass is present: Your synthesis was at least partially successful, and the problem likely lies with the cleavage cocktail, precipitation, or work-up conditions.[5][6]
-
If the target mass is absent: The synthesis itself has likely failed due to issues like incomplete coupling or deprotection.[6]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental problems with potential causes and actionable solutions.
Problem 1: Low or No Peptide Yield After Cleavage
Scenario A: Target Mass is Absent in Test Cleavage
This points to a fundamental failure in peptide chain elongation. The primary culprits are incomplete Fmoc deprotection or inefficient amino acid coupling.[5]
Potential Cause 1: Incomplete Fmoc Deprotection The N-terminal Fmoc group must be completely removed in every cycle to allow the next amino acid to be coupled. Failure to do so results in truncated sequences.[5][7]
-
How to Investigate:
-
Kaiser Test: This colorimetric test detects free primary amines.[5][8] After the deprotection step, a sample of resin beads should turn a deep blue, indicating successful Fmoc removal. A yellow or colorless result means the Fmoc group is still attached.[8][9] Note: The Kaiser test gives a reddish-brown color for Proline and is unreliable for other secondary amines.[10][11]
-
UV-Vis Spectrophotometry: Automated synthesizers often monitor the concentration of the dibenzylfulvene-piperidine adduct in the deprotection waste stream, which absorbs at ~301 nm.[6][8][12] A consistent absorbance profile across cycles suggests complete deprotection.
-
-
Solutions & Optimizations:
-
Reagent Quality: Ensure your deprotection solution (typically 20% piperidine in DMF) is made from fresh, high-quality reagents.[8][13]
-
Extend Deprotection Time: For sterically hindered amino acids (e.g., Val, Ile) or aggregating sequences, the standard 2-5 minute deprotection may be insufficient.[8][10][13] Increase the incubation time or perform a double deprotection.[13]
-
Use a Stronger Base: For exceptionally difficult sequences, consider replacing piperidine with a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often used at 2% in DMF.[8]
-
Increase Temperature: Performing the deprotection at a slightly elevated temperature can help disrupt aggregation and improve reagent access.[7][8]
-
Potential Cause 2: Inefficient Coupling The formation of the amide bond between the incoming amino acid and the N-terminus of the growing peptide chain must go to completion.
-
How to Investigate:
-
Solutions & Optimizations:
-
Double Couple: Simply repeat the coupling step with a fresh solution of activated amino acid and coupling reagent.[6][15] This is often sufficient to drive the reaction to completion, especially for sterically hindered residues like Arginine.[15]
-
Change Coupling Reagents: If double coupling fails, switch to a more potent coupling reagent. Uronium/aminium salts like HATU, HBTU, or COMU are generally more efficient than carbodiimides for difficult couplings.[6][16][17]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics.[18]
-
Optimize Activation: Ensure your amino acid is properly pre-activated with the coupling reagent before it is added to the resin.
-
Scenario B: Target Mass is Present in Test Cleavage
This indicates a successful synthesis but a problem with the final cleavage from the resin or the subsequent work-up.
-
Potential Causes & Solutions:
-
Inefficient Cleavage Cocktail: The standard 95% TFA cleavage cocktail may be insufficient for complete removal of all side-chain protecting groups, especially for long peptides or those with multiple Arg(Pbf/Mtr) residues.[19]
-
Scavenger Issues: During cleavage, protecting groups are removed and form reactive carbocations that can re-attach to sensitive residues like Trp, Met, or Cys.[21] Scavengers are added to the cleavage cocktail to quench these cations.
-
Action: Ensure your cleavage cocktail is appropriate for your sequence. A common cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5). If your peptide contains Trp, add ethanedithiol (EDT) to protect it.[21]
-
-
Poor Peptide Precipitation: Peptides, especially small or highly hydrophilic ones, may not precipitate well in cold diethyl ether.
-
Action: Try concentrating the TFA solution under a stream of nitrogen before adding it to a larger volume of cold ether.[20] If precipitation is still poor, try a different anti-solvent or consider a purification method that does not rely on precipitation.
-
-
Problem 2: Poor Purity Profile (Multiple Peaks in HPLC)
Low purity is often caused by the accumulation of side products during synthesis. The most common impurities are deletion sequences (from incomplete coupling/deprotection) and products of side reactions.[7]
Common Side Reactions & Mitigation Strategies
| Side Reaction | Description | Cause & Prevention |
| Aspartimide Formation | The side chain of Aspartic acid (Asp) can cyclize with the peptide backbone, especially at Asp-Gly or Asp-Ser sequences. This can lead to a mixture of α- and β-linked peptides.[22][23] | Prevention: Use pseudoproline dipeptides or Dmb/Hmb protected derivatives at the residue preceding the Asp to prevent cyclization.[24][25] Adding HOBt to the piperidine deprotection solution can also suppress this side reaction.[22] |
| Racemization | Loss of stereochemical integrity (L- to D-amino acid conversion), particularly problematic for Cys and His. | Prevention: Use coupling reagents known for low racemization risk (e.g., HATU, COMU).[16] Adding an additive like HOBt or Oxyma Pure® when using carbodiimides (DCC, DIC) is crucial to suppress this side reaction.[26] |
| Diketopiperazine Formation | At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is most common with Proline in the first or second position.[22] | Prevention: When Pro is one of the first two residues, use 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[22] |
| Guanidinylation | Uronium/aminium coupling reagents (like HBTU/HATU) can react with the free N-terminal amine, adding a guanidinium group and irreversibly terminating the peptide chain. | Prevention: Always pre-activate the carboxylic acid of the incoming amino acid with the coupling reagent before adding the mixture to the resin.[22] |
Key Protocols & Workflows
Workflow: Diagnosing Low Peptide Yield
This decision tree provides a logical path for troubleshooting low yield issues.
Caption: A logical workflow for troubleshooting low peptide yield in SPPS.
Protocol: The Kaiser (Ninhydrin) Test
The Kaiser test is a qualitative method to detect free primary amines on the resin, crucial for monitoring both coupling and deprotection steps.[9][10]
Reagents:
-
Solution A: 1 mL of 0.1M KCN in water diluted in 49 mL of pyridine.[8][14]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[11][14]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[11][14]
Procedure:
-
Place a small sample of resin beads (10-15) in a small glass test tube.[6][11]
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.[6][11]
-
Observe the color of the beads and the solution.
-
Intense Blue Beads & Solution: Positive result. Free primary amines are present. (Indicates successful deprotection or failed coupling).
-
Yellow/Colorless Beads & Solution: Negative result. No free primary amines. (Indicates successful coupling or failed deprotection).
-
Blue Beads, Colorless Solution: Incomplete reaction. Extend reaction time or recouple.
The Standard SPPS Cycle (Fmoc/tBu Strategy)
The Fmoc/tBu strategy is the most common approach in modern SPPS due to its mild deprotection conditions.[13] It involves the iterative repetition of four key steps.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. csbio.com [csbio.com]
- 13. biovera.com.au [biovera.com.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. jpt.com [jpt.com]
- 17. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 18. biotage.com [biotage.com]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. drivehq.com [drivehq.com]
- 22. peptide.com [peptide.com]
- 23. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 24. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 26. bachem.com [bachem.com]
purification of peptides containing N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid
[1]
Subject: Troubleshooting & Purification Protocols for Peptides Containing N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid (AHMHA). Ticket ID: #AHMHA-PUR-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division.[1]
Executive Summary
You are working with a peptide containing (2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid (often abbreviated as AHMHA or a Norstatine analogue).[1] This residue acts as a transition-state mimic for aspartic proteases.[1]
The three primary challenges you will face are:
-
O-Acylation: The unprotected secondary hydroxyl group at position C2 is a nucleophile. During the coupling of subsequent amino acids, it can form an ester (O-acyl impurity), resulting in a mass shift of +[Amino Acid] - 18 Da (or +[Amino Acid] if not dehydrated yet).[1]
-
Hydrophobicity & Aggregation: The isobutyl side chain combined with the Fmoc group and the hydrogen-bonding potential of the hydroxyl group often leads to strong
-sheet aggregation and retention on C18 columns. -
Diastereomeric Purity: The (2S,3S) stereocenters are prone to epimerization (particularly at C2) during activation or base treatments, leading to difficult-to-separate doublets in HPLC.[1]
Module 1: Pre-Purification Diagnostics (The "Root Cause" Check)[1]
Before injecting onto a preparative column, you must diagnose the crude mixture.[1] Most purification failures with AHMHA peptides stem from synthesis errors, not chromatography issues.[1]
Diagnostic Workflow
-
Mass Spec Check: Look for peaks corresponding to
.-
Diagnosis: This indicates O-acylation .[1] The next amino acid coupled to the hydroxyl group of AHMHA instead of (or in addition to) the N-terminus.
-
-
HPLC Profile Check: Look for "split" peaks (doublets) with identical mass.[1]
-
Diagnosis: This indicates Epimerization (likely (2S,3R) or (2R,3S) contaminants).[1]
-
Corrective Protocol: Reversing O-Acylation
If you detect O-acylation, do not discard the batch. The ester bond is more labile than the amide bond and can be cleaved selectively.
-
Reagent: 20% Piperidine in DMF (or dilute Hydrazine if compatible with other residues).
-
Procedure:
Module 2: Purification Strategy & Protocols
1. Solubility & Sample Preparation
AHMHA peptides are notoriously hydrophobic. Standard water/acetonitrile dissolution often results in gelation or precipitation on the column head.
| Solvent System | Application | Notes |
| 6M Guanidine HCl / 0.1M Tris | Aggregated Peptides | Best for breaking |
| HFIP (Hexafluoroisopropanol) | Extreme Hydrophobicity | Use sparingly (max 10-20% in injection solvent).[1] |
| DMF/DMSO (1:1) | General Purpose | Keep injection volume low to prevent peak distortion.[1] |
2. Chromatographic Method (The "High-Temp" Approach)
Standard Room Temperature (RT) purification often yields broad, tailing peaks for statine-like peptides due to slow mass transfer and secondary structure formation.[1]
Recommended Protocol:
-
Column: C18 (End-capped) or Phenyl-Hexyl (Alternative Selectivity).[1]
-
Why Phenyl-Hexyl? The
interactions can offer better separation of diastereomers compared to pure hydrophobicity-driven C18 separation.[1]
-
-
Temperature: 60°C (Critical).
-
Benefit: Reduces mobile phase viscosity, breaks aggregates, and sharpens peaks.[1]
-
-
Mobile Phase:
3. Gradient Optimization for Diastereomer Separation
To separate the (2S,3S) target from (2R,3S) impurities, you need a shallow gradient focused on the elution window.[1]
-
Step 1: Run a linear scout gradient (5–95% B over 20 min).[1] Determine elution %B (e.g., elutes at 45% B).
-
Step 2: Design the "Focused Gradient":
Module 3: Visual Troubleshooting Guide
The following diagram illustrates the decision matrix for purifying AHMHA-containing peptides.
Figure 1: Decision matrix for troubleshooting impurities and peak shape issues in AHMHA peptide purification.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why do I see a peak with Mass M+148 (or similar) that won't separate? A: This is likely the O-Fmoc species if you didn't fully deprotect, or more likely, an O-Acylated species where a protecting group or amino acid attached to the hydroxyl.[1] If the mass corresponds to the preceding amino acid, it is an ester.
-
Fix: Treat the crude with dilute base (hydrazine or piperidine) before purification.[1]
Q2: I am using a standard C18 column, but the diastereomers (2S,3S vs 2R,3S) are co-eluting. What now? A: C18 separates based on hydrophobicity.[4] Diastereomers often have identical hydrophobicity but different 3D shapes.
-
Fix: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.[1] These stationary phases interact with the
-electrons and rigid structure of the AHMHA ring/chain, often providing the "shape selectivity" needed to resolve stereoisomers.
Q3: My peptide precipitates when I inject it onto the HPLC. A: AHMHA peptides are prone to "crash out" when the strong injection solvent (e.g., DMSO) mixes with the aqueous mobile phase A.[1]
-
Fix: Use "Sandwich Injection" or dilute the sample with mobile phase A (buffer) as much as possible before injection.[1] If it precipitates in buffer, use 6M Guanidine HCl as the solvent; it elutes in the void volume, leaving the peptide bound to the column.
Q4: Can I use UV at 214 nm? A: Yes, but be aware that the Fmoc group (if still attached) absorbs strongly at 254 nm and 301 nm.[1] If the Fmoc is removed, 214 nm (peptide bond) is standard.[1] If you are purifying the intermediate (Fmoc-protected), use 301 nm to selectively see the Fmoc species and ignore non-Fmoc impurities.[1]
References
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Application Notes.[5] Link
-
Bachem. (n.d.).[6] Peptide Purification Process & Methods: An Overview. Bachem Technical Guides. Link
-
Cadicamo, C. D., et al. (2009).[1] Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks.[1][7] Journal of Peptide Science, 15(4), 272-277.[1] Link
-
Teledyne ISCO. (2020).[8] Peptide Purification Strategies: Flash vs Prep HPLC.[8]Link[1][8]
-
ChemicalBook. (n.d.). Product Description: FMOC-(2S,3S)-3-AMINO-2-HYDROXY-5-METHYLHEXANOIC ACID.[1][9][10]Link[1]
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. bachem.com [bachem.com]
- 5. agilent.com [agilent.com]
- 6. medjpps.com [medjpps.com]
- 7. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 361161-57-1 CAS MSDS (FMOC-(2S,3S)-3-AMINO-2-HYDROXY-5-METHYLHEXANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Navigating Incomplete Fmoc-Deprotection in Difficult Peptide Sequences
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete N-α-Fmoc group removal during Solid-Phase Peptide Synthesis (SPPS). Incomplete deprotection is a critical issue that leads to the formation of deletion sequences and significantly impacts the purity and overall yield of your target peptide. This resource provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve these common but often complex problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding Fmoc deprotection failure.
Q1: What are the immediate signs of incomplete Fmoc deprotection?
A1: The most immediate indicators of incomplete Fmoc removal are a negative or weak result in a qualitative colorimetric test for primary amines, such as the Kaiser test, and the presence of significant deletion sequences in the HPLC analysis of the crude peptide.[1] Visual inspection of the resin may also reveal aggregation or clumping, which can be a sign of underlying issues with deprotection.[2]
Q2: How do I definitively confirm that Fmoc deprotection is the root cause of my synthesis failure?
A2: A combination of analytical methods provides the most definitive confirmation:
-
Kaiser Test: A negative result (yellow or colorless beads) after the deprotection step strongly suggests that the Fmoc group has not been removed, as there are no free primary amines to react with the ninhydrin reagent.[3]
-
UV-Vis Spectrophotometry: You can monitor the release of the dibenzylfulvene-piperidine adduct in the effluent from the deprotection reaction. This adduct has a characteristic absorbance around 301 nm, which can be used to quantify the extent of Fmoc removal.[2] A significantly lower absorbance than expected indicates a problem.
-
HPLC and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by RP-HPLC can reveal the presence of deletion sequences (the target peptide missing one or more amino acids).[3] Mass spectrometry is then essential to confirm the identity of these byproducts, definitively identifying the missing residues and confirming the deprotection failure at a specific coupling cycle.
Q3: My deprotection reagent is freshly prepared. What are other common culprits for incomplete Fmoc removal?
A3: Beyond reagent degradation, several factors can lead to incomplete Fmoc deprotection, often related to the specific peptide sequence being synthesized. These "difficult sequences" can present challenges due to:
-
Steric Hindrance: Amino acids with bulky side chains (e.g., Valine, Isoleucine, Threonine) or large side-chain protecting groups can physically obstruct the piperidine base from accessing the N-terminal Fmoc group.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets. This is particularly common in homo-oligopeptides (e.g., poly-leucine or poly-alanine).[4][5] This aggregation can make the peptide-resin less permeable to solvents and reagents, effectively shielding the Fmoc group.[1]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common deprotection problems and offers advanced solutions.
Issue 1: Negative Kaiser Test in a Hydrophobic or β-Sheet Forming Sequence
Underlying Cause: The primary reason for deprotection failure in these sequences is peptide aggregation. The growing peptide chains interact with each other through hydrogen bonding, causing the resin beads to clump together. This aggregation physically prevents the piperidine solution from efficiently reaching the N-terminal Fmoc group. This phenomenon is a well-documented cause of "difficult" couplings and deprotections.[4][6]
Solutions:
-
Modify the Deprotection Cocktail: For very stubborn aggregation, switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[7] A common and potent cocktail is 2% DBU in DMF.[2]
-
Alter the Solvent System: Switching from the standard DMF to N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to the DMF can help to disrupt the hydrogen bonds causing the aggregation.[7]
-
Increase Reaction Temperature: Performing the deprotection step at an elevated temperature (e.g., 40-50°C) can often provide enough energy to break up the aggregates and improve reagent accessibility.[2]
-
Incorporate Chaotropic Salts: The addition of chaotropic salts, such as CuLi, NaClO4, or KSCN, to the reaction mixture can disrupt the organized structure of water molecules and interfere with the hydrogen bonds that lead to aggregation.[7]
Issue 2: Sluggish or Incomplete Deprotection at a Sterically Hindered Residue
Underlying Cause: When an amino acid with a bulky side chain (e.g., Val, Ile) is adjacent to the Fmoc-protected residue, the sheer size of the side chain can sterically hinder the approach of the piperidine molecule. This slows down the deprotection reaction, and standard reaction times may be insufficient for complete removal of the Fmoc group.
Solutions:
-
Extend Deprotection Time: This is the simplest first step. For known difficult couplings, extending the deprotection time from the standard protocol can be sufficient to achieve complete Fmoc removal.
-
Employ a Stronger Base: As with aggregation issues, a switch to a DBU-containing deprotection cocktail can overcome the kinetic barrier imposed by steric hindrance.[8]
-
Utilize Microwave Irradiation: Microwave-assisted peptide synthesis can significantly accelerate both coupling and deprotection reactions by providing localized, efficient heating. This can be particularly effective in overcoming the challenges of sterically hindered residues.[7]
Part 3: Experimental Protocols & Data
Protocol 1: The Kaiser (Ninhydrin) Test for Free Primary Amines
This qualitative test is a rapid and highly sensitive method for detecting the presence of free primary amines on the resin, indicating successful Fmoc deprotection.[2]
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 1 g of Ninhydrin dissolved in 20 ml of n-butanol.
-
Solution C: 80 g of phenol dissolved in 20 ml of n-butanol.
Procedure:
-
Collect a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.
-
Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual piperidine.
-
Add 2-3 drops of each of the three Kaiser test solutions to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Intense Blue Beads and Solution | Positive Result: Free primary amines are present, indicating successful deprotection. |
| Yellow/Colorless Beads and Solution | Negative Result: No free primary amines are detected, indicating incomplete deprotection. |
| Blue Beads, Colorless Solution | Incomplete Deprotection: Some deprotection has occurred, but it is not complete. Consider extending the deprotection time or repeating the step. |
Troubleshooting Summary Table
| Issue | Probable Cause | Recommended Solutions |
| Negative Kaiser Test | Incomplete Fmoc removal. | Extend deprotection time, use fresh piperidine, check for aggregation. |
| Peptide Aggregation | β-sheet formation, hydrophobic sequences. | Use NMP or add DMSO to DMF, add chaotropic salts, increase temperature, use DBU.[7] |
| Steric Hindrance | Bulky adjacent amino acids. | Extend deprotection time, use a stronger base (DBU), utilize microwave synthesis. |
| Deletion Sequences in HPLC | Incomplete Fmoc deprotection leading to failed coupling. | Optimize deprotection at the problematic residue based on the above solutions. |
Part 4: Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete Fmoc deprotection.
Caption: Troubleshooting Decision Tree for Incomplete Fmoc Deprotection.
References
- Benchchem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- Benchchem. (n.d.). Technical Support Center: Incomplete Fmoc Removal from PEGylated Peptides.
- PubMed. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (n.d.). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- Semantic Scholar. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
- PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- MDPI. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Benchchem. (n.d.). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
- ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Oxford Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Validation & Comparative
mass spectrometry of peptides with modified amino acids
Title: Comparative Guide: Fragmentation Strategies for Modified Peptide Characterization Subtitle: Optimizing Site Localization and Coverage for Phospho- and Glycoproteomics
Part 1: Executive Summary & Core Directive
The Challenge: In modern drug development and proteomics, identifying a peptide sequence is no longer sufficient.[1] The biological activity of therapeutics often hinges on Post-Translational Modifications (PTMs) or synthetic conjugations.[1] The core analytical failure mode is labile modification loss : standard collision-based methods often strip the modification before the peptide backbone fragments, rendering site localization impossible.
The Solution: This guide objectively compares the three dominant fragmentation "products" available on high-resolution instruments (Orbitrap/Q-TOF): CID (Collision Induced Dissociation), HCD (Higher-energy C-trap Dissociation), and EThcD (Electron Transfer/Higher-Energy Collision Dissociation).[1]
Bottom Line Recommendation:
-
For High-Throughput Screening (Quantification): Use HCD .[1] It offers the highest identification speed and precision for reporter ions (TMT/iTRAQ).[1]
-
For Site Localization (Characterization): Use EThcD .[1][2][3][4] It is the only self-validating method for labile PTMs, providing >99% confidence in site localization where HCD often fails (~56%).[1]
Part 2: Technical Deep Dive & Comparison
The Contenders: Mechanism of Action
| Feature | CID (Resonance Excitation) | HCD (Beam-Type) | EThcD (Hybrid) |
| Mechanism | Vibrational heating (slow).[1] Cleaves weakest bond first.[1] | Beam-type collision (fast).[1] Higher energy access.[1][5] | Electron transfer (radical) + Supplemental activation.[1][2][6] |
| Primary Ion Type | |||
| PTM Behavior | Neutral Loss: Labile mods (Phospho/Glyco) fall off intact.[1] | Mixed: Better retention than CID, but still prone to loss.[1] | Preserved: Backbone cleaves; PTM stays attached.[1] |
| Best For | Simple, unmodified peptides.[1] | Global proteomics, TMT quantitation.[1][7] | Labile PTMs, Glycopeptides, Isomers.[1] |
Performance Metrics: The Data
The following data summarizes a direct comparison of phosphopeptide analysis performance (Source: Frese et al., J. Proteome Res., 2013 and Yu et al., J. Proteome Res., 2017).
Table 1: Phosphosite Localization Confidence
| Metric | HCD | ETD | EThcD | Significance |
| Sequence Coverage | ~81% | ~83% | 92% | Higher coverage = fewer ambiguous sites. |
| Site Probability >99% | 56% | 46% | 95% | EThcD eliminates "ambiguity" in site assignment.[1] |
| Identification Rate | High | Low | Medium | HCD is faster; EThcD is more accurate.[1] |
Table 2: Glycopeptide Performance (N-Linked)
| Metric | HCD | EThcD | Causality |
| Glycan Integrity | Low (Oxonium ions dominate) | High (Intact glycan on backbone) | HCD shatters the glycan; EThcD keeps it on the peptide. |
| Backbone Cleavage | Poor (Energy absorbed by glycan) | Excellent | ETD mechanism is independent of glycan size.[1] |
Part 3: Strategic Frameworks (Visualization)[1]
Diagram 1: Method Selection Decision Matrix
Caption: Logical decision tree for selecting the optimal fragmentation mode based on sample type and analytical goals.
Part 4: Validated Experimental Protocol
Protocol: EThcD Workflow for Labile Glycopeptide Analysis Objective: Unambiguous site localization of a heterogeneous N-linked glycopeptide.
1. Sample Preparation (Enrichment)
-
Context: Glycopeptides are low abundance.[1] Direct analysis often fails due to ion suppression.[1]
-
Step: Use ZIC-HILIC (Hydrophilic Interaction Liquid Chromatography) enrichment.[1]
-
Why: HILIC retains hydrophilic glycans while washing away unmodified hydrophobic peptides.[1]
2. LC-MS Configuration (The Hybrid Approach)
-
Instrument: Orbitrap Fusion / Lumos / Ascend (Tribrid architecture required).[1]
-
Precursor Selection: Quadrupole isolation (Narrow window: 1.6 Th) to exclude interfering ions.[1]
3. The "Trigger" Strategy (Self-Validating Step)
-
Do not run EThcD on everything (too slow).
-
Step A (Scout Scan): Perform a rapid HCD scan (Normalized Collision Energy: 25-30%).[1]
-
Step B (Real-time Decision): Check for Oxonium Ions (Diagnostic peaks: m/z 204.08 for HexNAc, 366.14 for HexHexNAc).[1]
-
Step C (Action): If Oxonium ions are detected > threshold, trigger EThcD on the same precursor.
4. EThcD Parameters (Critical)
-
ETD Reaction Time: Use "Calibrated Charge Dependent" settings.
-
Reasoning: Higher charge states (
) require shorter reaction times (~50ms) than (~100ms) to prevent over-reaction (internal fragmentation).[1]
-
-
Supplemental Activation (sa): 15-25% HCD energy.
-
Reasoning: ETD often leaves the peptide backbone intact but non-covalently bound (charge reduced species).[1] A gentle HCD "tickle" breaks these weak interactions without stripping the PTM.
-
5. Data Analysis
-
Software: Proteome Discoverer (with ptmRS) or Byonic.[1]
-
Metric: Filter for Localization Probability > 75% (Class I sites).
Diagram 2: The EThcD Mechanism & Workflow
Caption: The physical pathway of EThcD, combining radical-driven cleavage with supplemental activation.
Part 5: References
-
Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry.[1][8] Proceedings of the National Academy of Sciences, 101(26), 9528–9533.[1][8] Link[1]
-
Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.[1][5] Nature Methods, 4(9), 709–712.[1][5][9] Link
-
Frese, C. K., Altelaar, A. F. M., van den Toorn, H., Nolting, D., Griep-Raming, J., Heck, A. J. R., & Mohammed, S. (2013). Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD).[1] Journal of Proteome Research, 12(3), 1520–1525.[1] Link[1]
-
Yu, Q., Wang, B., Chen, Z., Urabe, G., & Li, L. (2017). Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization.[1] Journal of the American Society for Mass Spectrometry, 28(10), 2143–2150.[1] Link
Sources
- 1. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument | PLOS One [journals.plos.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Improving Data Quality and Preserving HCD-Generated Reporter Ions with EThcD for Isobaric Tag-based Quantitative Proteomics and Proteome-wide PTM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Higher-energy C-trap dissociation for peptide modification analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid
As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our products. This guide provides essential information on the personal protective equipment (PPE), safe handling, and disposal of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid (CAS 361161-57-1). This compound is a valuable tool in peptide synthesis and drug development.[1] Adherence to these guidelines will minimize risk and ensure the integrity of your research.
Hazard Identification and Risk Assessment
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]
Therefore, a thorough risk assessment should be conducted before beginning any work with this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is crucial for minimizing exposure to N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Recommended if not handled in a fume hood |
| Peptide synthesis (manual or automated) | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if performed in a well-ventilated area or fume hood |
| Cleavage from resin | Chemical splash goggles and face shield | Nitrile gloves (consider double gloving) | Laboratory coat (chemical resistant apron recommended) | Work in a certified chemical fume hood |
| Purification (e.g., HPLC) | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required |
| Waste disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required |
Justification for PPE Selection:
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes of solutions or solid particles.[3] A face shield should be worn in addition to goggles when there is a higher risk of splashing, such as during cleavage procedures.[4]
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact with this type of solid chemical.[3][4] It is good practice to change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing from spills.[3] Ensure the lab coat is fully buttoned.
-
Respiratory Protection: While not always mandatory, a NIOSH-approved respirator may be necessary when handling large quantities of the solid compound outside of a fume hood to prevent inhalation of dust particles.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan will ensure the safe handling of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid throughout your workflow.
Engineering Controls
-
Ventilation: Whenever possible, handle the solid compound in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, use a well-ventilated area and wear appropriate respiratory protection.
-
Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Weighing:
-
Perform weighing in a chemical fume hood or a balance enclosure to contain any dust.
-
Use a spatula to transfer the solid. Avoid creating dust clouds.
-
Clean any spills immediately with a damp cloth or paper towel.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution.
-
-
Peptide Synthesis:
-
Whether performing manual or automated synthesis, ensure all connections are secure to prevent leaks.
-
The removal of the Fmoc protecting group is typically achieved using a mild base like piperidine in an organic solvent.[5] Handle these reagents with care as they have their own associated hazards.
-
-
Storage:
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
Waste Segregation
-
Solid Waste:
-
Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a designated solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid should be collected in a clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams. For example, acidic and basic solutions should be collected in separate containers.
-
-
Sharps Waste:
-
Any contaminated needles or other sharps should be disposed of in a designated sharps container.
-
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area. Keep containers closed except when adding waste.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[2]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, evacuate the area and contact your institution's EHS department.
-
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate PPE when working with N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid.
Caption: PPE selection workflow for handling the target compound.
References
-
Advanced ChemBlocks Inc. (n.d.). Safety Data Sheet for (R)-6-Azido-2-(Fmoc-amino)hexanoic acid. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
